Cas no 1261365-63-2 (methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate)
methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- AC1Q42V7
- AG-L-59020
- CTK6J1297
- methyl 7-(4-methylbenzenesulfonyl)pyrrolo[2,3-d]pyrimidine-4-carboxylate
- MolPort-015-157-068
- PB24377
- methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- DB-298073
- AKOS015856702
- P12316
- Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, AldrichCPR
- methyl 7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-4-carboxylate
- Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- CS-0057370
- MFCD18374093
- Methyl7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- DTXSID30679102
- 1261365-63-2
-
- MDL: MFCD18374093
- Inchi: 1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3
- InChI Key: NENJLLIGIYJWLO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C=CC2=C(C(=O)OC)N=CN=C12)(=O)=O
Computed Properties
- Exact Mass: 331.06267708g/mol
- Monoisotopic Mass: 331.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 99.5Ų
methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- HazardClass:IRRITANT
methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M166781-1g |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 1g |
¥6,671.00 | 2021-05-21 | ||
| Chemenu | CM269086-100mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 95%+ | 100mg |
$624 | 2021-06-16 | |
| Chemenu | CM269086-250mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 95%+ | 250mg |
$1300 | 2021-06-16 | |
| Chemenu | CM269086-1g |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 95%+ | 1g |
$2021 | 2021-06-16 | |
| TRC | M335805-10mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M335805-50mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M335805-100mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 100mg |
$ 250.00 | 2022-06-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000078-1G |
Methyl 7-tosyl-7H-pyrrolo2,3-dpyrimidine-4-carboxylate |
1261365-63-2 | Aldrich | 1G |
8257.89 | 2021-05-17 | |
| Matrix Scientific | 059457-250mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 250mg |
$418.00 | 2023-09-06 | ||
| Chemenu | CM269086-250mg |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
1261365-63-2 | 95%+ | 250mg |
$*** | 2023-03-30 |
methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Suppliers
methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Research Briefing on Methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1261365-63-2)
Methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1261365-63-2) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is known for its broad range of biological activities, including kinase inhibition and modulation of various signaling pathways. Recent studies have explored its applications in targeted therapies, particularly in oncology and inflammatory diseases.
The structural features of methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate make it an attractive candidate for further derivatization. The presence of the tosyl (4-methylbenzenesulfonyl) group enhances its stability and bioavailability, while the methyl ester at the 4-position provides a handle for further chemical modifications. These attributes have led to its incorporation into several drug discovery programs aimed at developing novel kinase inhibitors and other therapeutic agents.
Recent research has focused on elucidating the mechanistic underpinnings of this compound's biological activity. In vitro studies have demonstrated its ability to selectively inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor) mutants, which are frequently implicated in non-small cell lung cancer (NSCLC). The study highlighted the compound's potential as a lead structure for developing next-generation EGFR inhibitors with improved selectivity and reduced off-target effects.
Another area of interest is the compound's role in modulating inflammatory responses. A 2022 study in Bioorganic & Medicinal Chemistry Letters investigated its effects on NF-κB signaling, a key pathway in inflammation and immune regulation. The results indicated that methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its analogs could attenuate NF-κB activation, suggesting potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that minimizes the use of hazardous reagents and reduces environmental impact. This development is particularly significant for industrial-scale production, as it addresses both economic and sustainability concerns.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. Current research efforts are directed toward improving its metabolic stability, solubility, and tissue penetration. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide the design of more effective analogs with enhanced therapeutic profiles.
In conclusion, methyl 7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1261365-63-2) represents a promising scaffold for drug discovery, with demonstrated potential in oncology and inflammation. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for clinical development. The compound's versatility and the recent advancements in its synthesis and application underscore its importance in the evolving landscape of chemical biology and medicinal chemistry.
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